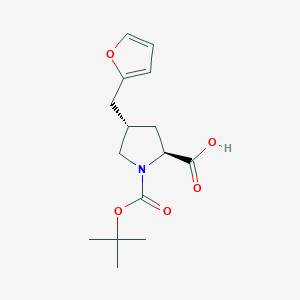

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid

Description

“(2S,4S)-1-(tert-Butoxycarbonyl)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid” is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a furan-2-ylmethyl substituent at the 4-position.

Properties

IUPAC Name |

(2S,4S)-4-(furan-2-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-9-10(8-12(16)13(17)18)7-11-5-4-6-20-11/h4-6,10,12H,7-9H2,1-3H3,(H,17,18)/t10-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPUWOBDSCCLCK-PWSUYJOCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and furan-2-carboxaldehyde.

Formation of Intermediate: The furan-2-carboxaldehyde is reacted with pyrrolidine to form an intermediate compound.

Protection Step: The intermediate is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Final Product Formation: The protected intermediate undergoes further reactions, including carboxylation, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring in the compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction of the compound can lead to the formation of reduced pyrrolidine derivatives.

Substitution: The compound can participate in substitution reactions, particularly at the furan ring and the Boc-protected nitrogen.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution Reagents: Halogens (e.g., bromine), nucleophiles (e.g., amines)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction can produce pyrrolidine derivatives with altered functional groups.

Scientific Research Applications

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides protection during synthetic transformations, while the furan ring and pyrrolidine moiety can engage in various chemical reactions. The compound’s reactivity is influenced by the electronic and steric effects of its functional groups.

Comparison with Similar Compounds

Key Observations:

- Molecular Weight : The furan-2-ylmethyl substituent increases molecular weight compared to the 4-fluoro derivative (233.24 vs. 295.33 g/mol) due to the larger aromatic substituent.

- Thermal Stability : The 4-fluoro derivative exhibits a high melting point (162°C), likely due to strong intermolecular hydrogen bonding, whereas the furan analog’s melting point remains uncharacterized .

Key Differentiators

- Substituent Reactivity : The furan-2-ylmethyl group offers orthogonal reactivity (e.g., Diels-Alder reactions) compared to inert phenyl or polar fluoro groups .

Biological Activity

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid, also known by its CAS number 959583-73-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.

- Molecular Formula : C15H21NO5

- Molecular Weight : 295.33 g/mol

- Boiling Point : 427.6 ± 35.0 °C (predicted)

- Density : 1.228 ± 0.06 g/cm³ (predicted)

- pKa : 3.97 ± 0.40 (predicted)

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its potential as an intermediate in drug synthesis and its effects on various biological systems.

Antiviral Properties

Recent studies have highlighted the compound's role as an intermediate in the synthesis of antiviral agents such as Velpatasvir, which is used for treating hepatitis C virus (HCV) infections. The chiral separation process developed for this compound has shown promise in enhancing the efficiency of drug production while minimizing environmental impact through green chemistry approaches .

Enzyme Inhibition

Research indicates that derivatives of pyrrolidine carboxylic acids can exhibit inhibitory effects on certain enzymes related to metabolic pathways. For instance, compounds with similar structures have been tested for their ability to inhibit proteases and other enzymes critical in disease progression . Although specific data on this compound's enzyme inhibition is limited, its structural analogs suggest potential activity.

Neuroprotective Effects

Some studies have suggested that compounds containing furan moieties may possess neuroprotective properties. The furan ring is known to interact with various biological targets, potentially leading to neuroprotection against oxidative stress and inflammation . Further research is necessary to elucidate the specific mechanisms involved in this activity for this compound.

Case Studies

- Synthesis and Application in Antiviral Drug Development : A study focused on the chiral separation of this compound demonstrated its utility as a precursor in synthesizing effective HCV inhibitors. The research emphasized the importance of stereochemistry in enhancing antiviral efficacy .

- Enzyme Activity Assays : Although direct assays on this specific compound are sparse, related pyrrolidine derivatives have shown varying degrees of enzyme inhibition, indicating that this compound could be further explored for similar applications .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the stereochemical purity of (2S,4S)-1-(tert-butoxycarbonyl)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid?

- Methodological Answer : Use chiral HPLC or SFC (supercritical fluid chromatography) with a polysaccharide-based column (e.g., Chiralpak® AD-H or OD-H) to resolve enantiomers. Polarimetric analysis can supplement these results. For nuclear Overhauser effect (NOE) studies in NMR, compare cross-peak intensities in 2D NOESY spectra to confirm spatial arrangement of substituents. Purity thresholds ≥97% (HPLC) are typical for research-grade material .

Q. How can researchers mitigate hydrolysis of the tert-butoxycarbonyl (Boc) protecting group during synthesis?

- Methodological Answer : Avoid prolonged exposure to acidic or basic conditions. Use anhydrous solvents (e.g., THF, DCM) and maintain reaction temperatures below 25°C. Monitor reaction progress via TLC or LC-MS to minimize over-reaction. Post-synthesis, store the compound at -20°C under inert gas (argon/nitrogen) to prevent degradation .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Despite variations in hazard classifications (e.g., H302/H315 in some analogs vs. "non-hazardous" labels), assume standard precautions:

- Wear nitrile gloves, lab coat, and safety goggles.

- Use fume hoods for weighing and synthesis steps.

- Dispose of waste via approved chemical disposal programs.

- Refer to SDS sections 4 (First Aid) and 8 (Exposure Controls) for specific analog guidance .

Advanced Research Questions

Q. How does the furan-2-ylmethyl substituent influence the compound’s conformational stability in solution?

- Methodological Answer : The furan ring’s electron-rich aromatic system and steric bulk induce restricted rotation around the pyrrolidine C4-C bond. Use dynamic NMR (DNMR) at variable temperatures to quantify rotational barriers. Computational modeling (DFT or MD simulations) can predict dominant conformers, which are critical for designing bioactive analogs .

Q. What strategies resolve contradictions in reported solubility data for Boc-protected pyrrolidine derivatives?

- Methodological Answer : Solubility discrepancies often arise from crystallinity differences (amorphous vs. crystalline forms) or residual solvents. Characterize batches via XRPD (X-ray powder diffraction) and DSC (differential scanning calorimetry). For polar solvents (e.g., methanol), solubility ranges from 10–50 mg/mL, but pre-dissolution in DMSO (10 mM) improves consistency .

Q. How can researchers optimize enantioselective synthesis of the (2S,4S) configuration?

- Methodological Answer : Employ asymmetric catalysis (e.g., Evans oxazaborolidine or Jacobsen epoxidation) for stereocontrol. Key steps:

- Introduce the Boc group early to protect the amine.

- Use chiral auxiliaries or enzymes (e.g., lipases) for furan-2-ylmethyl attachment.

- Monitor enantiomeric excess (ee) via chiral HPLC; target ≥98% ee for pharmacological studies .

Q. What are the implications of the compound’s logP and pKa values for in vivo studies?

- Methodological Answer : Predicted logP (~2.1) indicates moderate lipophilicity, suitable for blood-brain barrier penetration. The carboxylic acid group (pKa ~3.5) ensures ionization at physiological pH, affecting bioavailability. Use shake-flask or potentiometric titration to validate these values. Adjust formulations (e.g., prodrug esters) to enhance solubility .

Contradiction Analysis

- Hazard Classification Conflicts : Some SDS label the compound as "non-hazardous" (e.g., ), while others cite H302/H315 (e.g., ).

- Resolution : Variability arises from substituent differences (e.g., phenyl vs. furan groups). Assume worst-case precautions unless batch-specific SDS is available.

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.